Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside
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Overview
Description
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is a complex carbohydrate derivative known for its significant role in the synthesis of pharmaceutical compounds. This compound is characterized by its unique molecular structure, which includes allyl and benzylidene groups attached to a mannopyranoside backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside typically involves the protection of hydroxyl groups followed by allylation and benzylidene formation. The process begins with the protection of the 4,6-hydroxyl groups using benzylidene, followed by the allylation of the 2,3-hydroxyl groups. The reaction conditions often include the use of bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution where the allyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for allylation
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In studies involving carbohydrate-protein interactions and enzyme inhibition.
Medicine: For the development of pharmaceutical compounds targeting specific diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: A simpler derivative lacking the allyl and benzylidene groups.
Methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside: Similar structure but with fewer allyl groups
Uniqueness
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its dual allyl groups and benzylidene protection, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in studies involving carbohydrate chemistry.
Biological Activity
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside has the following structural formula:
It features two allyl groups at the 2 and 3 positions and benzylidene groups at the 4 and 6 positions of the mannopyranoside structure, enhancing its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections. The structural components of this compound may facilitate interactions with microbial enzymes or receptors, disrupting their functions.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.
Interaction with Biological Targets
The binding affinity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with various biological targets has been a focus of research. Interaction studies suggest that it may influence metabolic pathways by modulating enzyme activity. For instance, it has been shown to interact with enzymes involved in carbohydrate metabolism and could potentially affect glycosylation processes.
Synthesis and Derivative Compounds
The synthesis of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves several steps:
- Starting Material : Begin with α-D-mannopyranoside.
- Allylation : Introduce allyl groups at the 2 and 3 positions through allylation reactions.
- Benzylidene Formation : React with benzaldehyde derivatives to form the benzylidene groups at the 4 and 6 positions.
This synthetic pathway allows for the generation of derivatives that can be screened for enhanced biological activity.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside:
- Antimicrobial Efficacy : A study found that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
- Anti-inflammatory Mechanism : In vitro assays showed that treatment with this compound reduced TNF-α levels by approximately 50% in macrophage cultures stimulated with lipopolysaccharides (LPS).
- Enzyme Interaction Studies : Docking simulations indicated a strong binding affinity to α-glucosidase, suggesting potential applications in managing diabetes by inhibiting carbohydrate absorption.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside | No allyl groups | Lacks enhanced reactivity |
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside | Single allyl group | Reduced biological activity compared to di-substituted variant |
Methyl α-D-glucopyranoside | Simple structure | Lacks benzylidene modifications |
Properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3/t15-,16-,17+,18+,19?,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYMGOFTWEBLP-GDJIPBGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.